molecular formula C8H7BrF3N B13655543 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine

2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B13655543
M. Wt: 254.05 g/mol
InChI Key: QEHPWVHKPWUARO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H7BrF3N. This compound is characterized by the presence of a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine typically involves the bromination of 5-methyl-3-(trifluoromethyl)pyridine. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination of the methyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process, reducing costs and environmental impact .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a reactive site, allowing the compound to interact with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical activities . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine

Comparison: 2-(Bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both a bromomethyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct reactivity and physicochemical properties compared to other brominated pyridine derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a versatile site for further functionalization .

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-(bromomethyl)-5-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3N/c1-5-2-6(8(10,11)12)7(3-9)13-4-5/h2,4H,3H2,1H3

InChI Key

QEHPWVHKPWUARO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CBr)C(F)(F)F

Origin of Product

United States

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